Product packaging for Lorneamide A(Cat. No.:)

Lorneamide A

Cat. No.: B1244850
M. Wt: 273.37 g/mol
InChI Key: CNNYMGVUSRNOJM-VIMHMKGSSA-N
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Description

Significance of Marine Organisms as a Source of Bioactive Metabolites

The world's oceans, covering more than 70% of the Earth's surface, represent a vast and largely untapped reservoir of biological and chemical diversity. mdpi.comfrontiersin.org This immense ecosystem harbors a wide array of organisms that have evolved unique metabolic capabilities to survive in diverse and often extreme environments. mdpi.com These evolutionary pressures have resulted in the production of a plethora of secondary metabolites, which are chemical compounds not directly involved in the normal growth, development, or reproduction of the organism. frontiersin.org Many of these marine natural products (MNPs) possess complex and structurally diverse architectures, from simple fatty acids to intricate alkaloids, polyketides, and terpenoids. frontiersin.orgmdpi.com

This chemical diversity is a cornerstone of natural products chemistry, providing a rich source of novel molecular scaffolds for drug discovery and development. ufl.edu Historically, natural products have been a crucial source for new medicines, with approximately half of all current drugs being derived from them. ufl.edu While terrestrial organisms have been extensively studied, marine organisms—including invertebrates like sponges and corals, as well as microorganisms—are increasingly recognized as a promising frontier for discovering new bioactive compounds. mdpi.commdpi.comufl.edu The unique functional groups and structural motifs found in MNPs, such as halogens, are often not seen in their terrestrial counterparts, endowing them with potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. frontiersin.orgufl.edu

The Role of Marine Actinomycetes in Natural Product Discovery

Among the myriad of marine microorganisms, actinomycetes have emerged as particularly prolific producers of bioactive secondary metabolites. mdpi.comfrontiersin.org These Gram-positive bacteria are renowned for their complex life cycles and large genomes, which often contain numerous biosynthetic gene clusters responsible for producing a wide variety of chemical compounds. mdpi.comfrontiersin.org While their terrestrial counterparts have been a cornerstone of antibiotic discovery for decades, yielding famous drugs like streptomycin (B1217042) and tetracycline, marine-derived actinomycetes are now considered a vital and underexploited resource for novel chemical entities. frontiersin.orgresearchgate.net

Statistical analyses highlight their importance; from 2010 to 2013, marine-derived actinomycetes accounted for 28% of all new natural products from microbial sources. nih.gov Members of the genus Streptomyces are especially dominant, responsible for a significant portion of the bioactive compounds discovered from marine actinomycetes. encyclopedia.pubnih.gov These bacteria have been isolated from various marine habitats, including sediments, seawater, and in symbiotic association with other marine organisms like sponges, corals, and algae. mdpi.comencyclopedia.pubscienceopen.com The unique environmental conditions of the ocean are believed to influence their secondary metabolism, leading to the production of novel compounds not found in terrestrial strains. researchgate.net As such, marine actinomycetes represent a hidden treasure trove for the discovery of new antibiotics and other therapeutic agents, which is critical in an era of increasing antimicrobial resistance. frontiersin.org

Overview of Amide-Containing Natural Products in Chemical Research

The amide functional group is a recurring structural motif in a vast number of natural products and is central to their biological function. This group's unique chemical properties, including its stability and ability to act as both a hydrogen bond donor and acceptor, allow it to play a critical role in molecular recognition and interaction with biological targets such as enzymes and receptors.

In the realm of marine natural products, amide-containing compounds are exceptionally diverse and exhibit a broad spectrum of biological activities. mdpi.com They are found in various chemical classes, including peptides, alkaloids, and polyketides. encyclopedia.pubnih.gov For instance, many peptides and depsipeptides isolated from marine sources, which are rich in amide bonds, show potent cytotoxic activity against cancer cell lines. ufl.edu Furthermore, fatty acid amides derived from marine microorganisms have demonstrated strong antifungal, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com The presence of the amide moiety is often a key pharmacophore, a critical feature for the compound's biological activity. mdpi.com The structural diversity of these amide-containing molecules makes them a continuing focus of chemical research and a valuable source for developing new therapeutic leads. mdpi.com

Contextualization of Lorneamide A within the Landscape of Novel Chemical Entities

This compound is a natural product that exemplifies the discovery of novel chemical structures from unique marine environments. acs.org It was first isolated from a marine actinomycete, strain MST-MA190, which was cultured from a sample of beach sand collected near Lorne on the southwest coast of Victoria, Australia. acs.orgacs.org The discovery of this compound, along with its analogue Lorneamide B, introduced a new class of tri-alkyl-substituted benzene (B151609) skeletons to the chemical literature. acs.orgacs.org

Structurally, this compound is an aromatic amide, a classification that places it within the broad and biologically significant group of amide-containing natural products. mdpi.comacs.org Its novelty lies in its previously unreported carbon skeleton. researchgate.net Initial studies revealed that this compound is responsible for the antibacterial activity observed in extracts of the producing organism, showing inhibitory activity against Bacillus subtilis. researchgate.netnih.govacs.org More recently, it was also identified as a component of an extract from the Red Sea sponge Hyrtios erectus, which exhibited anticancer properties. nih.gov Computational analyses suggest that this compound may be one of the active metabolites contributing to this cytotoxicity. nih.govvulcanchem.com As a novel chemical entity with demonstrated bioactivity, this compound stands as a significant finding in marine natural product research, highlighting the potential of marine actinomycetes to produce unique and potentially valuable compounds. researchgate.netacs.org

Research Findings

PropertyValue
Molecular Formula C17H23NO2 acs.org
Molecular Weight 273.37 g/mol vulcanchem.com
IUPAC Name (E)-4-[2-[(E)-3-hydroxyhex-1-enyl]-4-methylphenyl]but-3-enamide vulcanchem.com
Structural Features Amide group, hydroxylated hexenyl side chain, methylphenyl moiety vulcanchem.com
Class Aromatic Amide acs.orgacs.org
Natural Source Marine Actinomycete (Streptomyces sp. MST-MA190) nih.govacs.orgacs.org
Biological Activity Inhibitory activity against Bacillus subtilis (LD99 value of 50 μg/mL) researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO2 B1244850 Lorneamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(E)-4-[2-[(E)-3-hydroxyhex-1-enyl]-4-methylphenyl]but-3-enamide

InChI

InChI=1S/C17H23NO2/c1-3-5-16(19)11-10-15-12-13(2)8-9-14(15)6-4-7-17(18)20/h4,6,8-12,16,19H,3,5,7H2,1-2H3,(H2,18,20)/b6-4+,11-10+

InChI Key

CNNYMGVUSRNOJM-VIMHMKGSSA-N

Isomeric SMILES

CCCC(/C=C/C1=C(C=CC(=C1)C)/C=C/CC(=O)N)O

Canonical SMILES

CCCC(C=CC1=C(C=CC(=C1)C)C=CCC(=O)N)O

Synonyms

lorneamide A

Origin of Product

United States

Discovery and Primary Isolation of Lorneamide a

Source Organism Identification and Ecological Niche

The organism responsible for producing Lorneamide A was identified through microbiological and taxonomic studies. Its natural habitat provides clues about the unique environmental pressures that may lead to the production of such specialized molecules.

This compound is produced by the marine actinomycete strain designated MST-MA190. acs.orgresearchgate.net Actinomycetes are a group of Gram-positive bacteria known for their filamentous growth, resembling fungi, and are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. nih.gov Strain MST-MA190 has been identified as a member of the genus Streptomyces, a group renowned for its complex secondary metabolism. researchgate.net The discovery of this compound from this strain underscores the importance of exploring unique microbial niches for novel drug leads. nih.gov

Table 1: Source Organism Details

Characteristic Description
Strain Designation MST-MA190
Phylum Actinobacteria
Genus Streptomyces

| Compound Produced | this compound |

The source of strain MST-MA190 was a sample of beach sand collected near the coastal town of Lorne, situated on the southwest coast of Victoria, Australia. acs.orgresearchgate.net Marine and coastal sands represent a distinct ecological niche, characterized by fluctuating salinity, temperature, and nutrient availability. Organisms inhabiting such environments often develop unique metabolic capabilities for survival and competition. The collection involved gathering sand samples from this specific marine environment, from which the actinomycete was later isolated in a laboratory setting. acs.org

Table 2: Geographic and Collection Data

Parameter Details
Geographic Location Near Lorne, Southwest Coast of Victoria, Australia
Environment Type Marine Beach Sand

| Collection Method | Direct sample collection of beach sand |

Marine Actinomycete Strain MST-MA190

Fermentation and Cultivation Strategies for Secondary Metabolite Production

To produce sufficient quantities of this compound for isolation and characterization, the MST-MA190 strain was cultivated under controlled laboratory conditions using fermentation. While the precise fermentation parameters for the production of this compound by strain MST-MA190 are not detailed in the primary literature, general methods for the cultivation of marine Streptomyces for secondary metabolite production are well-established.

Typically, this process begins with the preparation of a seed culture by inoculating a suitable liquid medium with the strain. This seed culture is then used to inoculate larger fermentation vessels. Fermentation media for Streptomyces often contain a combination of carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone, yeast extract), and various mineral salts. scirp.org The pH of the medium is usually adjusted to a specific level, often near neutral (pH 7.0), before sterilization. scirp.org The culture is then incubated for several days, typically between 5 to 10 days, at a controlled temperature, commonly around 28-30°C, with constant agitation to ensure proper aeration and nutrient distribution. scirp.orgactinobase.org

Table 3: Representative Fermentation Parameters for Streptomyces sp.

Parameter Typical Range/Value
Carbon Source Glucose, Starch, Mannitol
Nitrogen Source Soybean Meal, Peptone, Casein
Incubation Temperature 28-35°C
Initial pH 5.0 - 7.0
Incubation Period 5 - 10 days

| Agitation | 130 - 200 rpm |

Extraction and Initial Chromatographic Separation Techniques

Following fermentation, the next critical phase is the extraction of the produced metabolites from the culture broth and mycelia, followed by purification to isolate the target compound, this compound.

The first step in the isolation process involves extracting the secondary metabolites from the fermentation culture. This is typically achieved through solvent partitioning, a method that separates compounds based on their differential solubility in two immiscible liquids. For actinomycete cultures, the whole broth is often extracted with a water-immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to efficiently extract a wide range of bioactive compounds of intermediate polarity, such as amides. The organic extract, now containing a mixture of metabolites including this compound, is then separated from the aqueous phase and concentrated under reduced pressure to yield a crude extract.

The crude extract obtained from solvent partitioning is a complex mixture of numerous compounds. To isolate this compound, this extract is subjected to one or more stages of preparative chromatography. A common initial step is column chromatography using a stationary phase like silica (B1680970) gel. The crude extract is loaded onto the column, and a series of solvents or a solvent gradient of increasing polarity is passed through it. This process separates the compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, often using techniques like thin-layer chromatography (TLC), to identify those containing the compound of interest.

Fractions enriched with this compound may then undergo further purification, typically using high-performance liquid chromatography (HPLC). nih.govjournalgrid.com Reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for purifying compounds like this compound to a high degree of purity. nih.govjournalgrid.com

Table 4: General Purification Scheme

Step Technique Description
1. Extraction Solvent Partitioning Extraction of the fermentation broth with an organic solvent (e.g., Ethyl Acetate).
2. Fractionation Silica Gel Column Chromatography Separation of the crude extract into fractions based on polarity.

| 3. Final Purification | Reversed-Phase HPLC | High-resolution separation of the enriched fraction to yield pure this compound. |

Advanced Structural Elucidation and Stereochemical Assignment of Lorneamide a

Spectroscopic Analysis for Structure Determination

The molecular architecture of Lorneamide A was pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and infrared and ultraviolet-visible spectroscopy.

NMR spectroscopy was central to elucidating the planar structure and stereochemistry of this compound. While the original detailed spectral data requires access to the primary publication, the structure allows for a confident prediction of the expected resonances and correlations that would have been observed.

¹H NMR spectroscopy would reveal signals characteristic of all the proton environments in the molecule. This includes the diastereotopic protons of an ethyl group, a methine proton attached to a hydroxyl group, multiple olefinic protons in the two double bonds, protons on the substituted aromatic ring, and methylene (B1212753) protons adjacent to the amide and the aromatic ring. The broad signals of the primary amide (-NH₂) and the hydroxyl (-OH) protons would also be present.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each of the 17 carbon atoms. Key resonances would include the carbonyl carbon of the amide, carbons of the aromatic ring, olefinic carbons, a hydroxyl-bearing carbon, and various aliphatic carbons corresponding to the methyl and methylene groups.

Two-dimensional NMR experiments were indispensable for assembling these fragments.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, connecting the protons of the entire (E)-3-hydroxyhex-1-enyl side chain and the (E)-but-3-enamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): This would have correlated each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon signals.

The following tables represent the expected ¹H and ¹³C NMR data for this compound, with assignments based on its confirmed structure.

Table 1: Illustrative ¹H NMR Data for this compound (Predicted data based on chemical structure)

Position Predicted δH (ppm) Multiplicity Coupling Constant (J in Hz)
2 ~2.50 t ~7.5
3 ~3.45 dt ~15.5, 7.5
4 ~6.25 d ~15.5
1' ~7.15 m
3' ~7.05 m
5' ~7.00 m
6' ~2.30 s
1'' ~6.50 d ~15.8
2'' ~6.30 dd ~15.8, 6.5
3'' ~4.15 m
4'' ~1.65 m
5'' ~0.95 t ~7.4
-CONH₂ ~5.5-6.0 br s

Table 2: Illustrative ¹³C NMR Data for this compound (Predicted data based on chemical structure)

Position Predicted δC (ppm)
1 ~175.0
2 ~35.5
3 ~30.0
4 ~130.0
1' ~138.0
2' ~136.5
3' ~129.5
4' ~135.0
5' ~127.0
6' ~126.0
6'-CH₃ ~21.0
1'' ~131.0
2'' ~132.0
3'' ~74.0
4'' ~30.5

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass of this compound, which in turn confirmed its molecular formula. vulcanchem.com The analysis established the molecular formula as C₁₇H₂₃NO₂. This composition corresponds to a calculated monoisotopic mass of 273.1729 u. The close correlation between the experimentally observed mass and the calculated value would have provided strong evidence for this formula, accounting for the seven degrees of unsaturation indicated by the structure (one aromatic ring, two double bonds, one carbonyl group).

Infrared (IR) spectroscopy would have been used to identify the key functional groups within this compound. The IR spectrum would display characteristic absorption bands confirming the presence of hydroxyl, amide, and alkene moieties.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3400 O-H Stretching
~3350, ~3180 N-H Stretching (primary amide)
~3030 C-H (sp²) Stretching (aromatic/olefinic)
~2960, ~2870 C-H (sp³) Stretching (aliphatic)
~1660 C=O Stretching (Amide I band)
~1630 C=C Stretching (olefinic)
~1600, ~1450 C=C Stretching (aromatic ring)

The presence of a strong absorption around 3400 cm⁻¹ is indicative of the hydroxyl group, while the pair of bands for the N-H stretch confirms the primary amide. d-nb.info A strong C=O stretch for the amide I band and a prominent C-H bending vibration around 970 cm⁻¹ for the trans-disubstituted double bonds would be defining features of the spectrum. d-nb.info

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is characterized by absorptions arising from its conjugated π-electron system. The chromophore consists of the tri-alkyl-substituted benzene (B151609) ring conjugated with the (E)-but-3-enamide side chain. The isolated (E)-3-hydroxyhex-1-enyl side chain also contributes. This extended conjugation results in absorption maxima at specific wavelengths, providing evidence for the electronic nature of the molecule. For the related compound, lorneic acid A, a UV maximum at 252 nm was reported, suggesting a similar absorption profile for this compound. abdn.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Determination of Relative and Absolute Stereochemistry

The structure of this compound contains three stereochemical elements: two carbon-carbon double bonds and one stereocenter.

The geometry of the two disubstituted double bonds at C-4/C-5 and C-1''/C-2'' was determined to be trans or E-configuration. vulcanchem.com This assignment is typically made based on the ¹H NMR spectrum, where the coupling constants (J) between the vinylic protons are characteristically large (typically >15 Hz) for a trans relationship. abdn.ac.uk Further confirmation could be obtained from a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which shows through-space correlations between protons that are close to each other.

The absolute configuration of the single chiral center at C-3'' (the hydroxyl-bearing carbon) was not explicitly defined in the initial reports. Determining the absolute stereochemistry would typically require additional steps such as chiral synthesis of the molecule or a fragment, or advanced techniques like Vibrational Circular Dichroism (VCD) spectroscopy. soton.ac.uk

Comparative Structural Analysis with Related Aromatic Amides and Tri-alkyl-substituted Benzenes

This compound is part of a family of structurally related natural products that share a distinctive tri-alkyl-substituted benzene core. nih.govabdn.ac.uk

Lorneamide B: Isolated from the same actinomycete strain, Lorneamide B is a close analogue of this compound. nih.gov Structural comparison between these two compounds provides insight into the biosynthetic flexibility of the producing organism.

Lorneic Acids: A related family of compounds, the lorneic acids, were isolated from a different marine-derived actinomycete. abdn.ac.uk Lorneic acid A shares the same carbon skeleton and side chains as this compound, but features a carboxylic acid group instead of a primary amide. abdn.ac.uk This substitution difference highlights a common theme in natural product biosynthesis where amide and carboxylic acid terminal groups are often interchangeable.

Other Tri-alkyl-substituted Benzenes: This structural motif is unusual in polyketide biosynthesis. hrmsworld.com Other natural products like the gombapyrones, isolated from Streptomyces griseoruber, also feature this substituted aromatic core, suggesting a shared or convergent biosynthetic pathway for forming this unique chemical feature. hrmsworld.com The analysis of these related structures is crucial for understanding the structure-activity relationships and the biosynthetic origins of this class of compounds.

Crystallographic Studies for Definitive Structural Characterization

As of the current body of scientific literature, there are no available reports of single-crystal X-ray diffraction analysis for this compound. X-ray crystallography is a powerful analytical technique that provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound by mapping electron density. wikipedia.orgnih.govyale.edu The successful application of this method, however, is contingent upon the ability to grow a high-quality, single crystal of the analyte, which can be a significant challenge for many natural products.

The structure of this compound was originally elucidated through a comprehensive analysis of spectroscopic data. researchgate.netmicrobialscreening.com The initial report on the compound relied on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to determine its planar structure and assign the relative stereochemistry of its substituents. microbialscreening.compsu.ac.th While these spectroscopic methods are fundamental to structural determination, X-ray crystallography remains the gold standard for providing an unambiguous depiction of a molecule's atomic arrangement in the solid state. libretexts.org The absence of crystallographic data for this compound means that its structural assignment is based entirely on spectroscopic interpretation.

Biosynthetic Investigations of Lorneamide a

Identification of the Biosynthetic Gene Cluster

The identification of the biosynthetic gene cluster (BGC) is a fundamental step in understanding how a natural product is assembled. This typically involves sequencing the genome of the producing organism and using bioinformatic tools to locate the genes responsible for the compound's synthesis. hilarispublisher.com

Genomic Sequencing and Annotation of Producer Actinomycete

The producer of Lorneamide A has been identified as the marine actinomycete strain MST-MA190. mdpi.comnih.gov However, based on available scientific literature, the complete genome sequencing and annotation for strain MST-MA190 have not been published. As a result, the genetic blueprint containing the instructions for this compound synthesis is not yet accessible for direct analysis.

Bioinformatic Analysis of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Genes

The structure of this compound suggests it is likely a hybrid compound biosynthesized by a pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. mdpi.commdpi.com PKS and NRPS megasynthases are large, modular enzymes that assemble polyketides and non-ribosomal peptides, respectively, in an assembly-line fashion. mdpi.comnih.govbeilstein-journals.org

A bioinformatic analysis of the PKS/NRPS gene clusters from the producer organism's genome would reveal the specific domains and modules involved in constructing the this compound scaffold. nih.gov However, without the genomic sequence of strain MST-MA190, a specific bioinformatic analysis of the gene cluster responsible for this compound has not been reported. General principles of PKS/NRPS analysis are well-established, but their specific application to the this compound cluster is pending the cluster's identification. mdpi.comnih.gov

Proposed Biosynthetic Pathway Elucidation

Elucidating the biosynthetic pathway involves identifying the precursor molecules, the sequence of enzymatic reactions, and the various intermediates that lead to the final natural product.

Precursor Incorporation Studies (e.g., Isotopic Labeling)

Precursor incorporation studies, often using isotopically labeled compounds (e.g., ¹³C or ¹⁵N), are a powerful method to trace the building blocks of a natural product. By feeding the producing organism with labeled precursors and analyzing the resulting labeled pattern in the final molecule via techniques like NMR spectroscopy or mass spectrometry, the origin of each part of the structure can be determined.

To date, no studies detailing the use of isotopic labeling to investigate the biosynthetic precursors of this compound have been published.

Enzymatic Transformations and Intermediates

The biosynthesis of a complex molecule like this compound involves a series of specific enzymatic transformations, including chain elongation, cyclization, and tailoring reactions catalyzed by enzymes encoded within the BGC. beilstein-journals.org These enzymes could include oxidoreductases, methyltransferases, and hydrolases that modify the initial PKS/NRPS-derived core structure to produce the final compound. rsc.orgresearchgate.net

Detailed research into the specific enzymatic transformations and the transient intermediates involved in the this compound pathway has not been reported. Characterization of these enzymes would require the prior identification and cloning of the biosynthetic gene cluster.

Heterologous Expression and Pathway Engineering for Enhanced Production

Heterologous expression, which involves transferring the biosynthetic gene cluster from its native producer into a more tractable host organism (like Streptomyces coelicolor or E. coli), is a common strategy to increase production, confirm gene cluster function, and facilitate pathway engineering. researchgate.netnih.govnih.gov Pathway engineering can then be used to modify the BGC to create novel analogs of the natural product or further enhance yields. researchgate.netrsc.org

As the biosynthetic gene cluster for this compound has not yet been identified, no attempts at its heterologous expression or pathway engineering have been documented in the scientific literature.

Chemical Synthesis of Lorneamide a and Its Analogues

Retrosynthetic Analysis of Lorneamide A

A retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule, breaking it down into simpler, commercially available starting materials. icj-e.orgias.ac.in While a specific retrosynthetic analysis for this compound has not been published, a hypothetical approach can be envisioned based on its structure. Key disconnections would likely target the amide bond, the stereogenic centers, and the substituted benzene (B151609) ring, paving the way for a convergent and efficient synthesis.

Total Synthesis Approaches to this compound

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple precursors. galchimia.com As of now, no total synthesis of this compound has been documented in peer-reviewed literature. The development of such a synthesis would be a significant achievement, requiring careful planning and execution of key chemical transformations.

Key Synthetic Transformations and Methodologies

A future synthesis of this compound would likely rely on a variety of modern synthetic methodologies. These could include cross-coupling reactions to construct the substituted aromatic core, stereoselective reactions to establish the chiral centers in the side chain, and robust methods for olefination and amide bond formation. The synthesis of other complex natural products containing enamide functionalities has, for instance, utilized palladium-mediated cross-coupling reactions. gla.ac.uk

Stereoselective Synthesis Strategies

A critical challenge in the synthesis of this compound will be the precise control of its stereochemistry. The molecule contains multiple stereocenters, and achieving the correct relative and absolute configurations will be paramount. Strategies such as substrate-controlled, auxiliary-controlled, or catalyst-controlled stereoselective reactions would need to be employed to ensure the synthesis of the correct diastereomer.

Semisynthesis of this compound from Natural Precursors

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.org Given that this compound is a natural product, a potential future avenue for its production could involve its semisynthesis from a more abundant, structurally related natural precursor. However, no such precursors or semisynthetic routes have been identified or reported to date. The feasibility of this approach would depend on the discovery of a suitable starting material that could be efficiently converted to this compound. The design and semisynthesis of derivatives from other marine-derived natural products, such as geodin, have been successfully demonstrated to enhance biological activity. mdpi.com

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of a natural product is a common strategy in medicinal chemistry to explore structure-activity relationships and develop compounds with improved therapeutic properties. nih.gov Once a total synthesis of this compound is established, it will open the door to the rational design and synthesis of a wide range of analogues.

Scaffold Modification Strategies

Modifications to the this compound scaffold could involve several strategies. These might include altering the substitution pattern on the aromatic ring, modifying the length and functionality of the aliphatic side chains, and replacing the amide linkage with other functional groups. Such modifications would provide valuable insights into the structural features of this compound that are crucial for its biological activity. The synthesis of simplified analogues has been a key strategy in understanding the activity of other complex natural products like lobatamide C. nih.gov

Side-Chain Diversification

Currently, there is no publicly available scientific literature detailing the synthetic diversification of the side-chain of this compound. Research has thus far been limited to the isolation and characterization of the natural product and its direct analogues.

Preclinical Biological Activity Profiling of Lorneamide a

In Vitro Biological Activity Assessments

The in vitro evaluation of Lorneamide A has centered on its antibacterial and cytotoxic properties. These studies provide foundational knowledge of its biological effects at the cellular level.

This compound has demonstrated notable antibacterial activity. Early research identified it as the active antibacterial agent in extracts from the marine actinomycete MST-MA190. researchgate.net Specific testing against Gram-positive bacteria has shown its inhibitory effects.

Detailed findings from bioassays have quantified this activity. In a study, this compound exhibited potent activity against Bacillus subtilis, with a lethal dose 99 (LD₉₉) value of 50 μg/mL. nih.gov This indicates a significant capacity to inhibit the growth of this model organism. While this specific value provides a benchmark, further studies to determine the Minimum Inhibitory Concentration (MIC) against a broader range of bacteria would offer a more complete understanding of its antibacterial spectrum.

Table 1: Antibacterial Activity of this compound

Test Organism Assay Result Reference
Bacillus subtilis Lethal Dose 99 (LD₉₉) 50 μg/mL nih.gov

The cytotoxic potential of this compound has been a significant area of investigation. Computational analyses have suggested that this compound may interact with numerous cancer-related genes, pointing towards a complex mechanism of action. nih.gov Experimental studies have substantiated its cytotoxic effects against several human cancer cell lines.

Specifically, this compound has been identified as a cytotoxic component in extracts from the Red Sea sponge Hyrtios erectus. scielo.org.mx Research has shown its antiproliferative activity against human liver cancer (Hep-G2), breast cancer (MCF-7), and colon cancer (Caco-2) cell lines. nih.gov While the cytotoxic effect is established, specific IC₅₀ values for this compound against these cell lines are not consistently reported in the available literature, indicating a need for further quantitative studies to benchmark its potency against standard chemotherapeutic agents.

Table 2: Cytotoxicity Profile of this compound

Cell Line Cancer Type Activity Noted Specific IC₅₀ Data Reference
Hep-G2 Human Liver Cancer Cytotoxic Not Available nih.gov
MCF-7 Human Breast Cancer Cytotoxic Not Available nih.gov
Caco-2 Human Colon Cancer Cytotoxic Not Available nih.gov

Computational studies, including molecular docking, have suggested that this compound has the potential to interact with and inhibit various enzymes, particularly those implicated in cancer pathways. nih.gov These in silico models provide a theoretical basis for enzyme inhibition as a possible mechanism of action for its observed anticancer activity.

However, a review of the current scientific literature does not reveal published results from experimental enzyme inhibition assays for this compound. While computational screening is a valuable tool for hypothesis generation, dedicated enzymatic assays are required to validate these predictions and to identify specific molecular targets.

Cytotoxicity Screening in Cell Lines (e.g., Human Cancer Cell Lines)

In Vivo Preclinical Models (Non-human) for Activity Evaluation

The transition from in vitro to in vivo studies is a critical step in the preclinical development of any potential therapeutic agent. This phase assesses the compound's efficacy and physiological effects within a living organism.

Despite the promising in vitro antibacterial and cytotoxic data, there is currently no publicly available information from in vivo efficacy studies of this compound in relevant disease models. Such studies would be essential to determine if the compound's activity observed in cell cultures translates to a therapeutic effect in a complex biological system.

Pharmacodynamic biomarkers are crucial for understanding a drug's mechanism of action and for monitoring its effects in in vivo models and, eventually, in clinical trials. Given the absence of in vivo studies for this compound, no pharmacodynamic biomarkers have been identified or validated for this compound. Future in vivo research would need to focus on identifying molecular or cellular changes that correlate with the administration and activity of this compound.

Efficacy Studies in Relevant Disease Models

Mechanism of Action Studies

The preclinical investigation into the mechanism of action of this compound has primarily utilized computational and in silico methodologies to elucidate its biological effects at a molecular level. These studies, including network pharmacology, molecular docking, and molecular dynamics simulations, have provided foundational insights into its potential cellular targets and the pathways it may modulate, particularly in the context of its observed antiproliferative properties.

Cellular Target Identification and Validation

The identification of specific cellular macromolecules that interact with this compound is a critical step in understanding its biological activity. Computational analyses have been instrumental in predicting these targets. Network pharmacological studies on the extract of the marine sponge Hyrtios erectus, from which this compound is derived, have linked its constituent metabolites to a wide array of genes.

A comprehensive computational analysis connected the metabolites, including this compound, to 200 different genes. vulcanchem.comnih.gov Of these, 147 were identified as being related to cancer, with a significant overlap of 64 genes across breast, colon, and liver cancer types, suggesting a broad-spectrum anticancer potential. vulcanchem.comnih.gov

Further in silico predictions have highlighted specific proteins as potential direct targets for this compound. Molecular docking simulations, which predict the binding orientation and affinity of a small molecule to a protein, have shown that this compound has a significant binding affinity for key cancer-related proteins such as human Pim1 kinase and human tubulin. nih.gov Another area of investigation has focused on the Raf kinase inhibitory protein (RKIP), an important regulator of cellular signaling cascades implicated in cancer. researchgate.netnih.gov In silico screening of marine natural products identified potential modulators of RKIP, with subsequent molecular docking studies supporting the potential for interaction. nih.govresearchgate.net

Table 1: Computationally Predicted Molecular Targets for this compound

Predicted Target Target Class Relevance to Disease Method of Identification
Pim1 Kinase Serine/Threonine Kinase Cancer Proliferation, Survival Molecular Docking nih.gov
Tubulin Cytoskeletal Protein Mitosis, Cell Division Molecular Docking nih.gov
Raf Kinase Inhibitory Protein (RKIP) Signaling Regulator Tumor Suppression, MAPK Pathway Pharmacophore Modeling, Molecular Docking nih.govresearchgate.net

This table is generated based on computational predictions and requires further experimental validation.

Molecular Pathway Perturbation Analysis

Network pharmacology provides a systems-level view of how a compound might affect cellular function by identifying the molecular pathways its targets are involved in. For this compound and its co-occurring metabolites from Hyrtios erectus, this analysis has revealed interactions with several key pathways that are fundamental to cancer biology. vulcanchem.comnih.gov

The analysis suggests that the anticancer effects are not due to a single mechanism but rather a multi-targeted approach affecting a network of interconnected pathways. The most significantly implicated pathways include those directly involved in cancer progression, hormonal response, and the tumor microenvironment. vulcanchem.comnih.gov The perturbation of these pathways by this compound and associated compounds is thought to underlie the cytotoxic activity observed in preclinical cancer cell line studies. nih.gov

Table 2: Key Signaling Pathways Potentially Modulated by this compound

Pathway Name Biological Function Implication in Cancer Source of Data
Pathways in cancer General cancer-related signaling Proliferation, apoptosis evasion, metastasis KEGG and ShinyGo 7.1 databases vulcanchem.comnih.gov
Endocrine resistance Hormone therapy response Development of resistance in hormone-sensitive cancers KEGG and ShinyGo 7.1 databases vulcanchem.comnih.gov
Proteoglycans in cancer Cell adhesion, migration, signaling Tumor growth, angiogenesis, invasion KEGG and ShinyGo 7.1 databases vulcanchem.comnih.gov

This table is based on network pharmacology analysis and indicates potential pathway modulation that requires experimental verification.

Receptor Binding and Signaling Cascade Investigations

Molecular docking and dynamics simulations offer a more granular view of the potential interactions between this compound and its predicted protein targets. These computational techniques model the binding at an atomic level, predicting the stability and nature of the compound-protein complex.

Molecular docking studies have calculated the binding energy of this compound with its targets, providing a quantitative estimate of binding affinity. For instance, docking against human Pim1 kinase resulted in a significant binding affinity score of -8.7 kcal/mol. nih.gov These studies also reveal the specific types of molecular interactions that stabilize the binding, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket. vulcanchem.com

Molecular dynamics simulations, which model the movement of the compound and protein over time, have been used to assess the stability of these predicted interactions. A 50-nanosecond simulation demonstrated that this compound maintains a stable binding conformation within its target's active site, with an average Root Mean Square Deviation (RMSD) of 2.1 Å. vulcanchem.com This stability suggests a persistent interaction, which is a desirable characteristic for a potential therapeutic agent. vulcanchem.com

One of the key signaling cascades potentially affected by this compound is the Ras/Raf-1/MEK/ERK pathway, which is regulated by RKIP. nih.govresearchgate.net By binding to RKIP, compounds can modulate its inhibitory effect on Raf-1 kinase, thereby influencing this critical cancer-related signaling pathway. nih.gov

Table 3: Summary of Molecular Docking and Dynamics Simulation Findings for this compound

Parameter Finding Significance Source
Binding Energy (Docking Score) -8.7 kcal/mol (with Pim1 Kinase) Indicates strong predicted binding affinity. nih.gov In silico molecular docking nih.gov
Key Molecular Interactions Hydrogen bonding with GLU-121, ASP-186; Hydrophobic interactions with LYS-67, LEU-120, LEU-174, ILE-185. Identifies specific residues crucial for binding and potential for rational drug design. vulcanchem.com In silico molecular docking vulcanchem.com

| Binding Stability (RMSD) | Average of 2.1 Å over 50 ns | Suggests a stable and persistent interaction with the molecular target. vulcanchem.com | Molecular Dynamics Simulation vulcanchem.com |

These findings are derived from computational models and serve as a basis for guiding future experimental validation.

Structure Activity Relationship Sar Studies of Lorneamide a Derivatives

Systematic Modification of the Aromatic Core and Alkyl Substituents

Detailed studies on the systematic modification of the tri-alkyl-substituted benzene (B151609) ring of Lorneamide A have not been found in the reviewed literature. However, this aromatic core is a key feature of the lorneamide class. nih.gov

Hypothetically, a systematic SAR study would involve several modifications to probe their effect on biological activity:

Methyl Group Position: Altering the position of the methyl group on the phenyl ring could influence steric and electronic properties, potentially affecting how the molecule binds to its biological target.

Introduction of New Functional Groups: Adding electron-donating or electron-withdrawing groups to the aromatic ring would alter the molecule's electronic profile, which could be critical for interactions with protein targets.

Without experimental data from such systematic modifications, the precise impact of these changes on the biological activity of this compound remains speculative.

Impact of Amide Linkage Modifications on Biological Activity

The primary amide functional group is a defining characteristic of this compound. vulcanchem.com A closely related group of natural products, the Lorneic acids, were isolated from a marine-derived actinomycete and feature a carboxylic acid in place of the amide. abdn.ac.uk This structural difference provides the most direct insight into the role of this functional group.

A study comparing the biological activities of Lorneic acid A and Lorneic acid B showed that their structural differences affected their inhibitory activity against phosphodiesterase 5 (PDE5). abdn.ac.ukresearchgate.net Lorneic acid A demonstrated significant and selective inhibitory activity against PDEs, whereas Lorneic acid B was a weaker inhibitor. abdn.ac.uk These findings suggest that both the side-chain and the terminal functional group are important for biological activity.

The key difference between the lorneamides and the lorneic acids is the terminal carboxyamide versus the carboxylic acid functionality. abdn.ac.uk The amide group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid is primarily a hydrogen bond donor and can be ionized at physiological pH. This difference in hydrogen bonding capacity and charge state would lead to different interactions with biological targets, thereby influencing their activity and pharmacological profile.

CompoundKey Structural Difference from this compoundReported Biological ActivityReference
Lorneic Acid A Terminal carboxylic acid instead of amidePDE5 Inhibitor (IC50 = 12.6 µM) abdn.ac.uk
Lorneic Acid B Terminal carboxylic acid and benzylic alcohol in side-chainWeaker PDE5 Inhibitor (IC50 = 87.1 µM) abdn.ac.uk

Conformational Analysis and its Correlation with Biological Effects

Conformational analysis involves the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. ic.ac.uklibretexts.org The conformation of a molecule is critical as it dictates the three-dimensional shape that interacts with a biological target. nobelprize.org

For this compound, specific conformational analysis studies are not available in the reviewed literature. However, its structure contains several features that would be central to such an analysis:

Unsaturated Bonds: The structure of this compound includes unsaturated bonds that influence its conformational properties. vulcanchem.com The (E) configuration of the double bonds in the alkyl side chains imposes significant constraints on the possible shapes the molecule can adopt. vulcanchem.com

Rotatable Single Bonds: There are several single bonds within the structure around which rotation can occur, leading to different conformers. The relative orientation of the aromatic ring and the two side chains would be of particular interest.

A thorough conformational analysis would use computational methods to determine the lowest energy (most stable) conformations of this compound. ethz.ch Understanding the preferred three-dimensional structure is a prerequisite for molecular docking studies, which can predict how the molecule binds to a protein target and can help explain its biological effects. Molecular dynamics simulations have been used to show that this compound maintains stable binding in simulations, indicating strong interactions with its targets. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.orgresearchgate.net No specific QSAR models for this compound and its derivatives were found in the performed search. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally measured biological activity, which does not appear to have been published for the lorneamide class.

Should a QSAR study be undertaken for this compound analogues, the first step would be to calculate molecular descriptors for each compound. e-bookshelf.delibretexts.org These numerical values represent various aspects of a molecule's structure and properties. bigchem.euhufocw.org For a molecule like this compound, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms (e.g., molecular weight, branching indices). numberanalytics.com

Geometrical Descriptors: These relate to the 3D shape of the molecule (e.g., molecular surface area, volume). numberanalytics.com

Electronic Descriptors: These quantify electronic properties (e.g., dipole moment, partial atomic charges). hufocw.org

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for hydrophobicity.

Once descriptors are calculated, a statistical model would be built to correlate these descriptors with biological activity. researchgate.net Common methods include Multiple Linear Regression (MLR) and more complex machine learning algorithms like Support Vector Machines (SVM) or Neural Networks, depending on the complexity of the relationship. neovarsity.org

The ultimate goal of a QSAR model is to be predictive. patheon.comnih.gov A validated QSAR model could be used to predict the biological activity of new, yet-to-be-synthesized this compound analogues. medrxiv.orgnih.gov This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources in the drug discovery process. It enables the in silico screening of virtual libraries of potential derivatives to identify the most promising candidates for further investigation. neovarsity.org

Computational Chemistry and Theoretical Investigations of Lorneamide a

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uniroma1.itpnas.org This method is instrumental in identifying potential biological targets for a bioactive compound like Lorneamide A and elucidating the specific interactions that drive its activity.

Detailed Research Findings:

In a notable in silico study, this compound was identified as a potential modulator of the Raf Kinase Inhibitory Protein (RKIP), a crucial regulator in cellular signaling pathways whose dysregulation is linked to diseases like cancer. mdpi.comnih.gov The study aimed to identify novel RKIP-binding ligands from a library of marine natural products. This compound was among the compounds that proceeded to the molecular docking stage after being filtered through pharmacophore-based virtual screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property evaluation. mdpi.com

The docking simulations placed this compound within the ligand-binding pocket of RKIP (PDB ID: 2QYQ). nih.gov The simulations predicted a favorable binding energy for this compound, suggesting a strong potential for interaction with this target. The analysis of the docked pose revealed key molecular interactions responsible for the stable binding. Specifically, this compound was predicted to form hydrogen bonds with crucial amino acid residues within the RKIP binding site, such as GLU-121 and ASP-186. nih.gov Additionally, hydrophobic interactions with residues like LYS-67, LEU-120, LEU-174, and ILE-185 were identified, further stabilizing the complex. nih.gov These interactions are comparable to those of known co-crystallized inhibitors of RKIP. nih.gov

Table 1: Predicted Molecular Docking Interactions of this compound with RKIP
Interaction TypeTarget Residue(s)Binding Energy (kcal/mol)Key Details
Hydrogen BondingGLU-121, ASP-186-8.7 (Docking Score)Similar H-bond pattern to co-crystalized inhibitors, crucial for anchoring the ligand.
Hydrophobic InteractionsLYS-67, LEU-120, LEU-174, ILE-185Contributes to the stability of the ligand within the binding pocket.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, assessing the stability and conformational changes of the ligand-protein interaction. mdpi.com This technique is crucial for validating the docking predictions and understanding the behavior of the complex in a simulated physiological environment.

Detailed Research Findings:

Following the promising docking results, the this compound-RKIP complex was subjected to MD simulations. mdpi.comnih.gov These simulations are designed to evaluate the stability of the predicted binding pose and the persistence of the key interactions over a set period. In the study by Parate et al., compounds with high docking scores were advanced to MD simulations to refine the binding hypothesis. mdpi.comnih.gov

The stability of the this compound-RKIP complex was evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the ligand remains securely bound within the active site. mdpi.comresearchgate.net The study that identified this compound as a hit subjected the top compounds to extensive MD simulations, confirming the stability of their interaction with RKIP. mdpi.comnih.gov The per-residue energy contribution analysis in such studies often highlights key residues, like Trp84 in RKIP, that are significant for the binding affinity. mdpi.com

Table 2: Molecular Dynamics Simulation Parameters and Findings for this compound-Target Complex
Simulation ParameterValue/ObservationInterpretation
Simulation Timee.g., 100 nsProvides a sufficient timescale to assess the stability of the complex.
RMSD of Protein-Ligand ComplexStable fluctuation around a mean valueIndicates the ligand does not dissociate and maintains a consistent binding mode.
Key Intermolecular InteractionsPersistent throughout simulationConfirms the importance of specific hydrogen bonds and hydrophobic contacts predicted by docking.
Binding Free Energy (MM/PBSA)Favorable (negative value)Quantifies the strength of the interaction, confirming a stable and spontaneous binding process. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. als-journal.comscielo.br These methods can calculate properties like the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential, which are essential for understanding a molecule's chemical behavior. scielo.br

Detailed Research Findings:

Currently, there are no specific published studies focusing on the quantum chemical calculations of this compound. However, the application of these methods to similar natural products and aromatic amides is well-documented and provides a framework for what such an investigation would entail. scielo.brresearchgate.net For instance, DFT calculations are routinely used to predict the optimized geometry, vibrational frequencies (IR spectra), and NMR chemical shifts of novel compounds, which helps to confirm their experimentally determined structures. scielo.br

A theoretical study on this compound would likely involve:

Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. scielo.br

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions like hydrogen bonding. als-journal.com

Reactivity Descriptors: Calculation of global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, derived from FMO energies, to quantify the molecule's reactivity. scielo.br

These theoretical data would be invaluable for rationalizing its observed biological activities and for designing derivatives with enhanced properties.

Table 3: Hypothetical Quantum Chemical Properties of this compound
Calculated PropertyTheoretical SignificancePotential Application
HOMO-LUMO Energy GapIndicates chemical stability and reactivity.Predicting reaction mechanisms and potential for covalent modification of targets.
Molecular Electrostatic PotentialMaps charge distribution and sites for intermolecular interactions.Explaining the observed hydrogen bonding and other non-covalent interactions in docking studies.
Global Reactivity DescriptorsQuantifies the molecule's propensity to act as an electrophile or nucleophile.Guiding the synthesis of new derivatives by predicting sites of chemical modification.

De Novo Drug Design Approaches Inspired by this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, either by building them atom-by-atom or by assembling molecular fragments. nih.govarxiv.org Scaffold hopping is a related strategy that aims to replace the core structure (scaffold) of a known active compound with a chemically different one while retaining the key pharmacophoric features responsible for biological activity. niper.gov.inbiosolveit.de

Detailed Research Findings:

There is currently no published research on de novo design or scaffold hopping studies specifically originating from the this compound structure. However, the unique tri-alkyl-substituted benzene (B151609) core of this compound makes it an attractive starting point for such computational endeavors. researchgate.netresearchgate.net Its demonstrated activity as a potential RKIP modulator provides a clear biological target and a set of key interactions to maintain. mdpi.com

A hypothetical de novo design strategy inspired by this compound could involve:

Scaffold Extraction: Defining the core aromatic amide scaffold of this compound.

Pharmacophore Retention: Identifying the essential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a target like RKIP.

Scaffold Replacement/Decoration: Using computational algorithms to search virtual libraries for novel scaffolds that can present the key pharmacophoric features in the correct 3D orientation. biosolveit.denih.gov Alternatively, the existing scaffold could be "decorated" with different functional groups to optimize properties like potency, selectivity, and ADMET profile. nih.gov

These approaches could lead to the discovery of entirely new classes of compounds that retain the biological activity of this compound but possess improved drug-like properties or novel intellectual property potential. niper.gov.in

Table 4: Potential De Novo Design Strategies Based on this compound
StrategyObjectiveComputational MethodExpected Outcome
Scaffold HoppingDiscover novel, patentable core structures with similar activity.3D virtual screening of scaffold databases, topological replacement. biosolveit.deNew chemical series with potentially improved physicochemical or pharmacokinetic properties.
Fragment-Based GrowthOptimize interactions within the target's binding pocket.Growing new fragments from the core scaffold to explore unoccupied sub-pockets.Derivatives with enhanced potency and selectivity.
Scaffold DecorationFine-tune the properties of the existing scaffold.Attaching various R-groups to the this compound core in silico.Analogs with better ADMET profiles.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. medsci.orgnih.gov This model can then be used as a 3D query to rapidly screen large virtual libraries of compounds to find new potential hits. mdpi.comresearchgate.net

Detailed Research Findings:

This compound was identified as a potential RKIP inhibitor through a computational workflow that began with pharmacophore modeling. mdpi.comnih.gov In the study by Parate et al., a pharmacophore model was generated based on the known potent RKIP inhibitor, locostatin. mdpi.comresearchgate.net This model encapsulated the key features required for RKIP binding.

The generated pharmacophore model consisted of features including hydrogen bond acceptors (HBA), a ring aromatic (RA) feature, and a hydrophobic (HyP) feature. mdpi.comresearchgate.net This four-feature hypothesis was then used to screen a marine natural products library containing thousands of compounds. mdpi.com this compound was one of the compounds from the library that successfully mapped onto this pharmacophore model, indicating that it possessed the necessary chemical features in the correct spatial arrangement to be a potential RKIP binder. mdpi.com This initial hit from virtual screening was then further validated by the more computationally intensive molecular docking and dynamics simulations described in the sections above.

Table 5: Pharmacophore Model Features and Virtual Screening of this compound
Pharmacophore FeatureOriginating Moiety (in reference ligand, Locostatin)Corresponding Feature in this compound
Hydrogen Bond Acceptor (HBA) 12-oxazolidinone coreAmide carbonyl group
Hydrogen Bond Acceptor (HBA) 22-oxazolidinone coreHydroxyl group on the alkyl chain
Ring Aromatic (RA)Benzyl moietyTri-alkyl-substituted benzene ring
Hydrophobic (HyP)Crotonyl moietyAlkyl side chains

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Biological Activities

The known biological profile of Lorneamide A, primarily its antibacterial and potential anticancer activities, likely represents only a fraction of its full potential. researchgate.netresearchgate.net The marine environment, particularly organisms like actinomycetes, is a well-established reservoir of compounds with diverse and potent bioactivities. researchgate.netwiley-vch.de Future research should be directed towards a comprehensive screening of this compound against a wider array of biological targets.

Potential areas for investigation include:

Antiviral Properties: Given that many marine-derived compounds exhibit antiviral effects, screening this compound against a panel of viruses could unveil new therapeutic applications. researchgate.net

Enzyme Inhibition: The structurally related compound, Lorneic acid A, has demonstrated inhibitory activity against phosphodiesterase 5 (PDE5), an enzyme significant in conditions like erectile dysfunction and pulmonary hypertension. researchgate.net This finding strongly suggests that this compound should be investigated for similar or other enzyme-inhibiting capacities.

Nematicidal Activity: The crude extract of the actinomycete that produces this compound has shown nematicidal properties. researchgate.net Isolating and testing the pure compound for activity against parasitic nematodes could open up new possibilities in veterinary and agricultural sciences.

Anti-inflammatory Effects: The structural class to which this compound belongs often possesses anti-inflammatory properties. researchgate.net Investigating its effect on inflammatory pathways and cytokine production is a logical next step.

Neuroprotective Potential: An in silico study identified this compound as a potential ligand for Raf Kinase Inhibitory Protein (RKIP), a target implicated in neurodegenerative diseases, suggesting a potential for neuroprotective effects. mdpi.comnih.gov

Development of Chemical Probes for Cellular Pathway Interrogation

Chemical probes are selective small molecules used to study and manipulate protein function and cellular pathways, providing valuable insights into complex biological processes. nih.govnih.gov this compound, with its defined biological activity, represents a promising scaffold for the development of such probes.

A chemical probe derived from this compound could be used to:

Elucidate Mechanisms of Action: By attaching fluorescent tags or affinity labels to the this compound structure, researchers could visualize its cellular uptake, distribution, and interaction with specific protein targets. This would be instrumental in deconvoluting the precise mechanisms behind its antibacterial and anticancer effects.

Identify Novel Targets: Using this compound-based probes in chemoproteomic experiments could help pull down and identify its binding partners within the cell, potentially revealing novel therapeutic targets. nih.gov

Modulate Signaling Pathways: As a selective modulator, a this compound probe could be used to conditionally control specific signaling pathways, allowing for a detailed study of their roles in both health and disease. nih.gov The development of an inactive structural analogue would be crucial as a negative control in these studies. nih.gov

Advancement in Biosynthetic Understanding and Metabolic Engineering

The biosynthesis of this compound is believed to follow a polyketide pathway, synthesized by a Type I polyketide synthase (PKS). researchgate.netmdpi.com The genome of a producing organism, Streptomyces sp. NPS554, has been sequenced, which opens the door to a deeper understanding and manipulation of its biosynthetic machinery. researchgate.net

Future research in this area should focus on:

Identifying the Biosynthetic Gene Cluster (BGC): Pinpointing the specific genes responsible for this compound production is a critical first step. This would allow for the heterologous expression of the pathway in a more tractable host organism for optimized production.

Metabolic Engineering for Increased Yield: Once the BGC is identified, various metabolic engineering strategies can be employed to increase the production of this compound. mdpi.comnih.gov This could involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions.

Combinatorial Biosynthesis: By manipulating the PKS genes, it may be possible to create novel analogues of this compound with improved activity, selectivity, or pharmacokinetic properties. nih.gov This approach, known as combinatorial biosynthesis, offers a powerful method for generating chemical diversity. nih.govrsc.org

Novel Synthetic Route Development and Process Optimization

While this compound can be isolated from natural sources, a robust and scalable synthetic route is essential for its further development as a research tool or therapeutic agent. Research in this domain should aim for:

Total Synthesis: The development of a total synthesis for this compound would provide a reliable supply of the compound for extensive biological testing and structure-activity relationship (SAR) studies. Insights from the synthesis of structurally related molecules, such as the Lorneic acids, could inform this process. researchgate.net

SAR Studies: A synthetic route would enable the systematic modification of different parts of the this compound molecule. This would allow researchers to determine which functional groups are essential for its biological activity and to design more potent and selective derivatives.

Process Optimization: For any potential commercial application, optimizing the synthetic route to be cost-effective, efficient, and environmentally friendly is crucial. This would involve minimizing the number of steps, maximizing yields, and using greener reagents and solvents.

Collaborative Interdisciplinary Research Initiatives

The full potential of this compound can only be realized through a concerted effort from researchers across multiple disciplines. whiterose.ac.uk The complexity of natural product research, from discovery to potential clinical application, necessitates a collaborative approach.

Future initiatives should foster partnerships between:

Marine Microbiologists and Ecologists: To explore new environments for novel strains of actinomycetes and other microorganisms that may produce this compound or related compounds. researchgate.net

Natural Product Chemists: To isolate, purify, and elucidate the structures of new analogues and to develop synthetic routes.

Pharmacologists and Cell Biologists: To conduct in-depth biological testing, elucidate mechanisms of action, and identify therapeutic targets. nih.gov

Bioinformaticians and Computational Chemists: To mine genomic data for biosynthetic gene clusters and to model the interactions of this compound with its biological targets. mdpi.comnih.gov

Biotechnologists and Chemical Engineers: To develop and scale up fermentation and synthetic processes for sustainable production. mdpi.com

Such interdisciplinary collaborations will be paramount in accelerating the research and development of this compound, ultimately translating the promise of this marine-derived compound into tangible academic and potentially therapeutic applications. whiterose.ac.uk

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?

  • Methodological Answer :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Disclose conflicts of interest and funding sources. Use plagiarism-detection software to ensure originality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.